![molecular formula C19H22BrNO3S2 B2611413 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine CAS No. 1797719-77-7](/img/structure/B2611413.png)
2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine” is a research chemical with the CAS No. 1797719-77-7. It has a molecular formula of C19H22BrNO3S2 and a molecular weight of 456.41 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C19H22BrNO3S2. It includes a thiazolidine core, which is a heterocyclic compound containing sulfur and nitrogen. The molecule also contains functional groups such as a bromo group, a methoxy group, and a sulfonyl group .Scientific Research Applications
Anticonvulsant Activity
A study found that a series of 4-thiazolidinones, which includes compounds similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine, exhibited significant anticonvulsant activity in animal models. Specifically, compounds like these demonstrated promising activity in the MES and scPTZ animal models, indicating potential as leads for further investigation in anticonvulsant therapies (Siddiqui, Arshad, Khan, & Ahsan, 2010).
Photodynamic Therapy for Cancer
Research involving a new zinc phthalocyanine substituted with derivatives similar to 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine showed significant potential in photodynamic therapy for cancer treatment. The study highlighted its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are important for Type II mechanisms in cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study synthesized new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, which are structurally related to 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine. These compounds showed significant antimicrobial activity, suggesting potential for development in antimicrobial therapies (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antiproliferative Activity Against Cancer Cell Lines
Compounds structurally related to 2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine have been evaluated for their antiproliferative activity against various human cancer cell lines. Some derivatives demonstrated potent activity, indicating potential for development into anticancer agents (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Thromboxane A2 Receptor Antagonists
A series of 3-benzoyl or 3-phenylsulfonyl-2-substituted thiazolidine derivatives, similar to the compound , were synthesized and evaluated for their effect as thromboxane A2 receptor antagonists. They showed promising activity in inhibiting platelet aggregation in rabbit models, indicating potential applications in cardiovascular therapies (Sato, Kawashima, Goto, Yamane, Chiba, Jinno, Satake, Imanishi, & Iwata, 1994).
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-3-(4-propan-2-ylphenyl)sulfonyl-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3S2/c1-13(2)14-4-7-16(8-5-14)26(22,23)21-10-11-25-19(21)17-12-15(20)6-9-18(17)24-3/h4-9,12-13,19H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXRBSOZZWOINR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=C(C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-methoxyphenyl)-3-((4-isopropylphenyl)sulfonyl)thiazolidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.